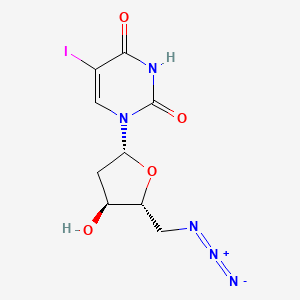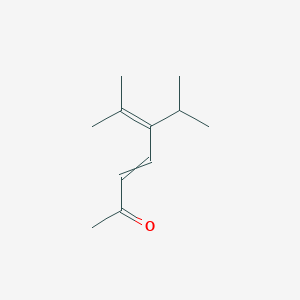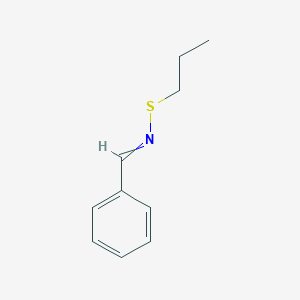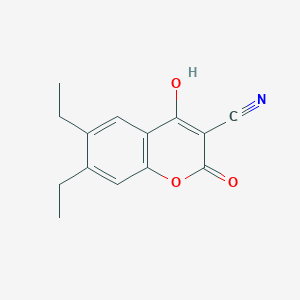
2-(1-Ethoxyethoxy)hexanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Ethoxyethoxy)hexanenitrile is an organic compound that belongs to the nitrile family Nitriles are characterized by the presence of a cyano group (-CN) attached to an alkyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nucleophilic Substitution: One common method for synthesizing nitriles is through the nucleophilic substitution of alkyl halides with cyanide ions.
Dehydration of Amides: Primary amides can be dehydrated to form nitriles.
Industrial Production Methods
Industrial production of nitriles often involves large-scale reactions using similar methods but optimized for efficiency and yield. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids in the presence of acidic or basic conditions.
Nucleophilic Addition: Nitriles can react with Grignard reagents to form ketones.
Common Reagents and Conditions
Hydrolysis: Dilute acids (e.g., HCl) or bases (e.g., NaOH).
Reduction: Lithium aluminum hydride (LiAlH₄), diisobutylaluminum hydride (DIBAL-H).
Nucleophilic Addition: Grignard reagents (e.g., RMgX).
Major Products
Hydrolysis: Carboxylic acids and ammonium salts.
Reduction: Primary amines.
Nucleophilic Addition: Ketones.
Applications De Recherche Scientifique
2-(1-Ethoxyethoxy)hexanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(1-Ethoxyethoxy)hexanenitrile involves its interaction with various molecular targets. For example, in reduction reactions, the cyano group is reduced to a primary amine through the transfer of hydride ions from the reducing agent. In hydrolysis reactions, the cyano group is converted to a carboxylic acid through the addition of water and subsequent protonation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexanenitrile: Similar structure but lacks the ethoxyethoxy group.
2-Ethoxyhexanenitrile: Similar but with only one ethoxy group.
2-(1-Methoxyethoxy)hexanenitrile: Similar but with a methoxyethoxy group instead of ethoxyethoxy.
Uniqueness
2-(1-Ethoxyethoxy)hexanenitrile is unique due to the presence of the ethoxyethoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are desired .
Propriétés
Numéro CAS |
60427-76-1 |
|---|---|
Formule moléculaire |
C10H19NO2 |
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
2-(1-ethoxyethoxy)hexanenitrile |
InChI |
InChI=1S/C10H19NO2/c1-4-6-7-10(8-11)13-9(3)12-5-2/h9-10H,4-7H2,1-3H3 |
Clé InChI |
LWYGHYIYFNFINN-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C#N)OC(C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,4'-[(4-Methylphenyl)methylene]bis(2-methylaniline)](/img/structure/B14609366.png)

![N-{[2-(3-Methylbut-3-en-1-yl)phenyl]sulfanyl}-1-phenylmethanamine](/img/structure/B14609372.png)

stannane](/img/structure/B14609382.png)
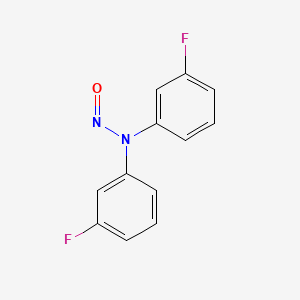
![2-[(2-Chloro-2-phenylpropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14609387.png)
